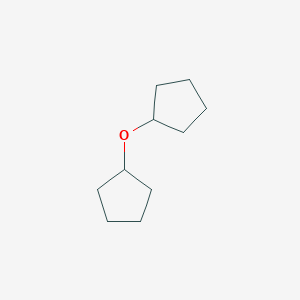

Cyclopentyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyloxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTLEXFFFSMRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143877 | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-73-2 | |

| Record name | 1,1′-Oxybis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Characterization of Cyclopentyl Methyl Ether: A Technical Guide

Introduction

Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, has emerged as a valuable and environmentally benign alternative to traditional ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and methyl tert-butyl ether (MTBE). Its favorable physical and chemical properties, including a high boiling point, low peroxide formation tendency, and stability under both acidic and basic conditions, make it an attractive solvent for a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis and characterization of cyclopentyl methyl ether, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Cyclopentyl Methyl Ether

There are two primary industrial routes for the synthesis of cyclopentyl methyl ether: the Williamson ether synthesis involving the methylation of cyclopentanol, and the acid-catalyzed addition of methanol to cyclopentene. The latter is generally considered a more atom-economical and greener process.

Experimental Protocols

1. Williamson Ether Synthesis of Cyclopentyl Methyl Ether

This method involves the deprotonation of cyclopentanol to form a cyclopentoxide salt, followed by a nucleophilic substitution reaction with a methylating agent.

-

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclopentanol in anhydrous THF is prepared.

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring. The reaction mixture is allowed to stir at room temperature for one hour to ensure complete formation of the sodium cyclopentoxide.

-

The flask is cooled again in an ice bath, and methyl iodide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield pure cyclopentyl methyl ether.

-

2. Acid-Catalyzed Addition of Methanol to Cyclopentene

This industrial method involves the direct addition of methanol to cyclopentene in the presence of an acid catalyst.

-

Materials:

-

Cyclopentene

-

Methanol

-

Strong acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Cyclopentene and an excess of methanol are charged into a reaction vessel.

-

A catalytic amount of a strong acid catalyst is added to the mixture.

-

The reaction is heated under reflux for several hours, with the progress monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solid catalyst is filtered off.

-

The filtrate is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess methanol is removed by distillation.

-

The resulting crude product is then purified by fractional distillation to obtain high-purity cyclopentyl methyl ether.

-

Characterization of Cyclopentyl Methyl Ether

The identity and purity of the synthesized cyclopentyl methyl ether are confirmed through various analytical techniques, including spectroscopic methods and determination of its physical properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 106 °C |

| Melting Point | -140 °C |

| Density | 0.863 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.419 - 1.422 |

| Solubility in Water | 1.1 g/100 g at 23 °C |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum of cyclopentyl methyl ether exhibits two main signals. The methoxy protons appear as a singlet, while the cyclopentyl protons appear as a multiplet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | -CH-O- |

| 3.31 | s | 3H | -OCH₃ |

| ~1.5-1.8 | m | 8H | Cyclopentyl -CH₂- |

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the methoxy carbon and the carbons of the cyclopentyl ring.

| Chemical Shift (δ) ppm | Assignment |

| ~82 | -CH-O- |

| 56.5 | -OCH₃ |

| ~32 | Cyclopentyl -CH₂- |

| ~23 | Cyclopentyl -CH₂- |

2. Infrared (IR) Spectroscopy

The IR spectrum of cyclopentyl methyl ether is characterized by the presence of a strong C-O stretching vibration, which is indicative of an ether functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| 1450 | Medium | -CH₂- bending |

| 1100-1085 | Strong | C-O-C stretching (ether) |

3. Mass Spectrometry (MS)

The mass spectrum of cyclopentyl methyl ether provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 100. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

| m/z | Possible Fragment Ion |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [CH₃OCH₂]⁺ |

Visualizations

Synthesis Workflows

Characterization Workflow

Conclusion

This technical guide has outlined the primary synthetic routes to cyclopentyl methyl ether and detailed the key characterization techniques used to confirm its structure and purity. The Williamson ether synthesis provides a versatile laboratory-scale method, while the acid-catalyzed addition of methanol to cyclopentene is the preferred industrial process due to its efficiency and atom economy. The provided spectroscopic and physical data serve as a benchmark for researchers working with this important and sustainable solvent. The increasing focus on green chemistry in the pharmaceutical and chemical industries positions CPME as a solvent of significant interest for future applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Methyl Ether (CPME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, is a hydrophobic ether solvent that has gained significant attention as a greener and more sustainable alternative to traditional ether solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and 1,2-dimethoxyethane (DME).[1] Its favorable physical and chemical properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it a versatile solvent for a wide range of applications in organic synthesis, drug development, and industrial processes.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of CPME, detailed experimental protocols for their determination, and visualizations of key processes.

Physical Properties

CPME is a colorless, clear liquid with a distinct ethereal odor.[1] Its key physical properties are summarized in the table below, providing a comparative overview with other common ether solvents.

Table 1: Physical Properties of Cyclopentyl Methyl Ether and Other Common Ethers

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | 2-Methyltetrahydrofuran (2-MeTHF) |

| CAS Number | 5614-37-9[1] | 109-99-9 | 60-29-7 | 96-47-9 |

| Molecular Formula | C₆H₁₂O[1] | C₄H₈O | C₄H₁₀O | C₅H₁₀O |

| Molar Mass ( g/mol ) | 100.16[1] | 72.11 | 74.12 | 86.13 |

| Boiling Point (°C) | 106[1] | 66 | 34.6 | 80 |

| Melting Point (°C) | -140[1] | -108.4 | -116.3 | -136 |

| Density (g/cm³ at 20°C) | 0.8630[1] | 0.889 | 0.713 | 0.854 |

| Solubility in Water ( g/100g at 23°C) | 1.1[3] | Miscible | 6.9 | 14 |

| Solubility of Water in Solvent ( g/100g at 23°C) | 0.3[3] | Miscible | 1.2 | 4.7 |

| Flash Point (°C) | -1[1] | -14 | -45 | -11 |

| Vapor Pressure (kPa at 20°C) | 3.9 | 19.1 | 58.7 | 13.7 |

| Viscosity (cP at 20°C) | 0.55[3] | 0.48 | 0.23 | 0.6 |

| Refractive Index (at 20°C) | 1.419-1.422[4] | 1.407 | 1.353 | 1.405 |

| Azeotrope with Water (% w/w) | 83.7% CPME / 16.3% H₂O[1] | None | 98.7% Et₂O / 1.3% H₂O | 89.4% 2-MeTHF / 10.6% H₂O |

| Azeotrope Boiling Point (°C) | 83[1] | N/A | 34.1 | 71 |

Chemical Properties and Reactivity

Synthesis

The industrial synthesis of cyclopentyl methyl ether is primarily achieved through the acid-catalyzed addition of methanol to cyclopentene. This method is highly atom-economical as it involves an addition reaction with no byproducts.[2] An alternative, though less practical, route is the methylation of cyclopentanol.[5]

A detailed mechanism for the acid-catalyzed addition of methanol to an alkene is as follows:

-

Protonation of the alkene: The double bond of cyclopentene attacks a proton from the acid catalyst, forming a secondary carbocation intermediate.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the oxygen atom, yielding cyclopentyl methyl ether and regenerating the acid catalyst.

Stability

A key advantage of CPME is its relative stability under both acidic and basic conditions, particularly when compared to other ethers like THF and methyl tert-butyl ether (MTBE).[2]

-

Acidic Conditions: CPME shows remarkable stability in the presence of both homogeneous and heterogeneous acids. For instance, refluxing in the presence of 0.1 M camphorsulfonic acid for 8 hours results in only ~0.2% decomposition to cyclopentene and methanol.[6] It is also relatively stable to anhydrous HCl and concentrated sulfuric acid under specific conditions.[2]

-

Basic Conditions: CPME is a suitable solvent for reactions involving strong bases and organometallic reagents, such as Grignard reagents and organolithium compounds. The half-life of n-BuLi in CPME is significantly longer than in THF, especially at elevated temperatures.[2]

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light. CPME exhibits a significantly lower tendency for peroxide formation compared to THF and diisopropyl ether (IPE).[2] This enhanced safety profile is a major driver for its adoption as a process solvent. Commercially available CPME is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT), to further inhibit peroxide formation.[7]

Applications in Chemical Synthesis

The unique combination of properties of CPME makes it a versatile solvent for a variety of organic reactions, including:

-

Grignard reactions[1]

-

Suzuki couplings

-

Buchwald-Hartwig aminations

-

Metal reductions (e.g., with NaBH₄, LiAlH₄)

-

Reactions involving n-BuLi

-

Friedel-Crafts reactions[1]

-

Extractions, crystallizations, and polymerizations[1]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of cyclopentyl methyl ether.

Determination of Physical Properties

4.1.1. Boiling Point Determination (ASTM D1078)

-

Principle: This method determines the distillation range of volatile organic liquids.

-

Apparatus: Distillation flask, condenser, graduated cylinder, thermometer, heating mantle.

-

Procedure:

-

A 100 mL sample of CPME is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet.

-

The sample is heated at a controlled rate to achieve a distillation rate of 4-5 mL/min.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

The temperature is recorded as the distillation proceeds. The boiling point is typically reported at atmospheric pressure.

-

4.1.2. Density Determination (ASTM D4052)

-

Principle: This method uses a digital density meter based on the oscillating U-tube principle.

-

Apparatus: Digital density meter with a thermostatically controlled cell.

-

Procedure:

-

The instrument is calibrated with dry air and distilled water at the desired temperature (e.g., 20°C).

-

The CPME sample is injected into the measurement cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

The cell is cleaned with an appropriate solvent and dried before the next measurement.

-

4.1.3. Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)

-

Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The sample cup is filled with CPME to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space.

-

The flash point is the lowest temperature at which a flash is observed.

-

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

Sample Preparation:

-

A small amount of CPME (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

¹H NMR Spectrum (in CDCl₃):

-

The spectrum will show signals corresponding to the methoxy protons (-OCH₃) and the protons on the cyclopentyl ring.

-

The methoxy protons will appear as a singlet.

-

The protons on the cyclopentyl ring will appear as multiplets due to spin-spin coupling.

-

-

¹³C NMR Spectrum (in CDCl₃):

-

The spectrum will show distinct signals for the methoxy carbon and the different carbons of the cyclopentyl ring.

-

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

-

Sample Preparation:

-

For a neat liquid sample like CPME, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

-

Expected Absorptions:

-

C-H stretching vibrations of the alkyl groups (cyclopentyl and methyl) will appear in the 2850-3000 cm⁻¹ region.

-

The characteristic C-O stretching vibration for an ether will be observed in the 1070-1150 cm⁻¹ region.

-

C-H bending vibrations will be present in the 1350-1480 cm⁻¹ region.

-

Chromatographic Analysis

4.3.1. Gas Chromatography (GC)

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

-

Application Example (Residual Solvent Analysis):

-

Column: SH-Rxi-624Sil MS (30 m length, 0.25 mm I.D., 1.4 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant linear velocity (e.g., 35 cm/sec).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 20 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/minute.

-

Final hold: 240°C for 20 minutes.

-

-

Injector: Split injection (e.g., split ratio 1:5) at 250°C.

-

Detector: Flame Ionization Detector (FID) at 250°C.

-

-

Sample Preparation: The sample containing CPME is typically diluted in a suitable solvent before injection. For headspace analysis, the sample is heated in a sealed vial to partition the volatile components into the headspace, which is then injected.

4.3.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase under high pressure. For a relatively non-polar compound like CPME, reversed-phase HPLC is the most suitable method.

-

General Protocol (Reversed-Phase):

-

Stationary Phase (Column): A non-polar column, such as a C18 or C8 bonded silica column, would be appropriate.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. The composition can be run isocratically (constant composition) or with a gradient (changing composition) to achieve optimal separation.

-

Detector: A UV detector may not be suitable as CPME lacks a strong chromophore. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.

-

Sample Preparation: The sample is dissolved in the mobile phase or a solvent of similar or weaker polarity to avoid peak distortion.

-

Safety and Handling

Cyclopentyl methyl ether is a flammable liquid and should be handled with appropriate safety precautions.[1]

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.[7] May form explosive peroxides upon prolonged exposure to air and light, although at a much slower rate than other ethers.

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Conclusion

Cyclopentyl methyl ether presents a compelling profile as a high-performance, environmentally friendlier solvent for a multitude of applications in research and industry. Its unique combination of high boiling point, low peroxide formation tendency, and broad chemical stability offers significant advantages in terms of safety, process efficiency, and sustainability. This guide provides a foundational understanding of its core properties and the experimental methodologies required for its characterization, serving as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.

References

- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. junsei.co.jp [junsei.co.jp]

- 4. 396132500 [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cyclopentyl Methyl Ether: A Technical Guide

An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Promising Green Solvent

Introduction

Cyclopentyl methyl ether (CPME) has emerged as a valuable, environmentally friendly solvent alternative in various chemical applications, from organic synthesis to polymerization.[1][2][3][4][5] Its favorable properties, including a high boiling point, low peroxide formation, and stability in both acidic and basic conditions, have positioned it as a substitute for traditional ether solvents like tetrahydrofuran (THF) and diethyl ether.[1][4] A thorough understanding of its spectroscopic characteristics is paramount for its effective implementation and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclopentyl methyl ether, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For cyclopentyl methyl ether, both ¹H and ¹³C NMR provide distinct signatures that confirm its structural integrity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclopentyl methyl ether exhibits signals corresponding to the methoxy protons and the protons of the cyclopentyl ring.

Table 1: ¹H NMR Spectroscopic Data for Cyclopentyl Methyl Ether in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.65 | m | 1H | CH-O |

| 3.32 | s | 3H | O-CH₃ |

| 1.75 - 1.45 | m | 8H | -CH₂- (cyclopentyl) |

Data sourced from the University of Victoria, Department of Chemistry.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopentyl Methyl Ether

| Chemical Shift (ppm) | Assignment |

| 82.5 | CH-O |

| 56.0 | O-CH₃ |

| 32.5 | CH₂ (C2, C5 of ring) |

| 23.5 | CH₂ (C3, C4 of ring) |

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of cyclopentyl methyl ether is characterized by strong absorptions corresponding to C-H and C-O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for Cyclopentyl Methyl Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend |

| 1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for Cyclopentyl Methyl Ether

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 25 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | 10 | [M - CH₃]⁺ |

| 71 | 100 | [M - OCH₃]⁺ or [C₅H₉]⁺ |

| 69 | 30 | [C₅H₇]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method and energy.

Mass Spectrometry Fragmentation Pathway

The fragmentation of cyclopentyl methyl ether in a mass spectrometer typically proceeds through several key pathways initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations.

Caption: Proposed mass spectrometry fragmentation pathway of cyclopentyl methyl ether.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR: A sample of cyclopentyl methyl ether (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: A drop of neat cyclopentyl methyl ether is placed directly onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS: A dilute solution of cyclopentyl methyl ether in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated by a mass analyzer and detected.

Conclusion

The spectroscopic data presented in this guide provide a detailed chemical fingerprint of cyclopentyl methyl ether. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as reliable tools for the identification and purity assessment of this important green solvent. These data are essential for researchers, scientists, and drug development professionals who utilize or are considering the use of cyclopentyl methyl ether in their work.

References

- 1. 1-Methoxy-1-methylcyclopentane | C7H14O | CID 21185399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentyl methyl ether (CPME) [lobachemie.com]

- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 4. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]

- 5. Cyclopentyl methyl ether | 5614-37-9 [chemicalbook.com]

Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to its Thermodynamic Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and 1,2-dimethoxyethane (DME). Its favorable characteristics, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an attractive option in various chemical processes, particularly in the pharmaceutical industry.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the thermodynamic properties and solubility of CPME, offering valuable data and detailed experimental protocols for researchers and professionals in drug development.

Thermodynamic Properties of Cyclopentyl Methyl Ether

A thorough understanding of the thermodynamic properties of a solvent is crucial for its effective application in chemical synthesis, extraction, and crystallization. This section details the key thermodynamic parameters of CPME.

Table 1: Key Thermodynamic Properties of Cyclopentyl Methyl Ether

| Property | Value | Temperature (°C) | Reference |

| Molecular Formula | C₆H₁₂O | - | [1] |

| Molar Mass | 100.161 g·mol⁻¹ | - | [1] |

| Boiling Point | 106 °C | - | [1][6] |

| Melting Point | -140 °C | - | [1][6] |

| Density | 0.8630 g/cm³ | 20 | [1] |

| Viscosity | 0.55 cP | 20 | [3] |

| Vapor Pressure | 59.9 hPa | 25 | [2] |

| Heat of Vaporization | 69.2 kcal/kg | at boiling point | [6] |

| Specific Heat | 0.4346 kcal/kg·K | 20 | [3] |

| Flash Point | -1 °C | - | [1] |

| Auto-ignition Temperature | 180 °C | - | [2] |

| Dielectric Constant | 4.76 | 25 | [7] |

| Dipole Moment | 1.27 D (calculated) | - | [5][7] |

Solubility of and in Cyclopentyl Methyl Ether

The solubility characteristics of CPME are pivotal to its utility as a process solvent. Its hydrophobic nature dictates its interaction with water and its ability to dissolve a wide range of organic compounds.

Solubility in Water and Azeotrope Formation

CPME exhibits low solubility in water, and conversely, water has a low solubility in CPME. This hydrophobicity facilitates easy separation from aqueous phases, a significant advantage in extraction and reaction work-up procedures.[2][6]

CPME forms a positive azeotrope with water, which is a mixture that boils at a constant temperature and has a fixed composition. This property is particularly useful for processes requiring the removal of water through azeotropic distillation.[1][6]

Table 2: Solubility and Azeotropic Data of CPME with Water

| Property | Value | Temperature (°C) | Reference |

| Solubility of CPME in Water | 1.1 g/100 g | 23 | [6] |

| Solubility of Water in CPME | 0.3 g/100 g | 23 | [2][6] |

| Azeotropic Boiling Point | 83 °C | - | [6] |

| Azeotropic Composition | 83.7% CPME / 16.3% Water (by weight) | - | [1] |

Solubility of Organic Compounds in CPME

CPME is miscible with many common organic solvents, including alcohols, ketones, and hydrocarbons.[8] Its ability to dissolve a wide range of organic compounds makes it a versatile solvent for various chemical transformations. The solubility of a given organic compound in CPME is largely governed by the principle of "like dissolves like," where substances with similar polarities tend to be mutually soluble.[9][10]

The presence of polar functional groups that can act as hydrogen bond donors (e.g., alcohols, amines) or acceptors (e.g., ketones, aldehydes, ethers) will influence a molecule's solubility in CPME.[10][11][12] While CPME itself is an ether and can accept hydrogen bonds, its overall polarity is relatively low. Therefore, highly polar and ionic compounds generally exhibit lower solubility in CPME compared to nonpolar or moderately polar compounds.

Experimental Protocols

This section provides detailed methodologies for determining key thermodynamic and solubility properties of CPME. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[1][13][14][15][16]

Objective: To determine the saturation solubility of a solid organic compound in CPME at a specified temperature.

Materials:

-

Cyclopentyl Methyl Ether (CPME), analytical grade

-

Solid organic compound (solute)

-

Glass flasks or vials with airtight seals

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid organic compound to a flask containing a known volume of CPME. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Dilution and Analysis: Accurately dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the solute.

-

Calculation: Calculate the solubility of the compound in CPME based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for determining the solubility of a solid in CPME using the shake-flask method.

Determination of Viscosity (Ostwald Viscometer)

The Ostwald viscometer is a simple and effective instrument for measuring the kinematic viscosity of a liquid.[17][18][19][20][21]

Objective: To determine the dynamic and kinematic viscosity of CPME at a specified temperature.

Materials:

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette and bulb

-

Reference liquid with known viscosity and density (e.g., deionized water)

-

CPME

Procedure:

-

Cleaning and Drying: Thoroughly clean the viscometer with a suitable solvent and dry it completely.

-

Calibration (if necessary):

-

Pipette a known volume of the reference liquid (e.g., deionized water) into the larger bulb of the viscometer.

-

Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

-

Using a pipette bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.

-

Release the suction and measure the time it takes for the meniscus to fall from the upper mark to the lower mark.

-

Repeat this measurement at least three times and calculate the average flow time.

-

-

Measurement of CPME:

-

Rinse the viscometer with a small amount of CPME and then fill it with the sample to the appropriate level.

-

Equilibrate the viscometer in the constant temperature bath.

-

Measure the flow time for CPME as described for the reference liquid. Repeat for consistency.

-

-

Calculation:

-

The kinematic viscosity (ν) can be calculated using the following equation: ν = C * t where C is the viscometer constant and t is the average flow time. The constant C can be determined using the reference liquid: C = ν_ref / t_ref.

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of CPME at the same temperature: η = ν * ρ

-

Experimental Setup for Viscosity Measurement:

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclopentyl methyl ether (CPME) [lobachemie.com]

- 6. A new solvent for green chemistry [manufacturingchemist.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyclopentyl methyl ether | 5614-37-9 [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. benchchem.com [benchchem.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 19. Viscosity measurement using ostwald viscometer | PPTX [slideshare.net]

- 20. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]

- 21. phys.chem.elte.hu [phys.chem.elte.hu]

Cyclopentyl Methyl Ether: A Comprehensive Technical Guide to a Greener Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous pursuit of greener and more sustainable practices in chemical synthesis and pharmaceutical development, the choice of solvent plays a pivotal role. Traditional ethereal solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,4-dioxane, while effective, present significant safety and environmental concerns, including peroxide formation, high volatility, and problematic waste streams. This technical guide provides an in-depth exploration of Cyclopentyl Methyl Ether (CPME) as a viable, high-performance, and environmentally conscious alternative.

Developed by Zeon Corporation, CPME (methoxycyclopentane) is a novel hydrophobic ether solvent that offers a unique combination of desirable properties.[1][2] Its high boiling point, low potential for peroxide formation, stability under both acidic and basic conditions, and excellent water-separation characteristics make it a superior choice for a wide range of applications, from organometallic reactions to extractions and crystallizations.[3][4][5] This guide will delve into the technical specifications of CPME, provide detailed experimental protocols, and present a comparative analysis against common solvents, equipping researchers and process chemists with the knowledge to effectively integrate CPME into their workflows.

Core Advantages of Cyclopentyl Methyl Ether (CPME)

CPME's favorable physicochemical properties translate into several key advantages in a laboratory and industrial setting:

-

Enhanced Safety: The most significant advantage of CPME is its remarkably low tendency to form explosive peroxides, a notorious hazard associated with many ether solvents.[6][7] This inherent stability simplifies handling, storage, and reduces the need for chemical stabilizers.[7]

-

Process Efficiency and Green Chemistry: Its high boiling point (106 °C) allows for reactions at higher temperatures, potentially increasing reaction rates.[8] Furthermore, its low heat of vaporization contributes to energy savings during distillation and solvent recovery.[3][8] The hydrophobic nature of CPME facilitates easy separation from water, simplifying work-up procedures and minimizing aqueous waste streams.[8] CPME also forms an azeotrope with water, enabling efficient removal of water by azeotropic distillation.[2][3]

-

Broad Reaction Compatibility: CPME demonstrates exceptional stability across a wide pH range, making it suitable for reactions conducted under both acidic and basic conditions.[3][6] It is a versatile solvent for a multitude of transformations, including Grignard reactions, reductions, oxidations, polymerizations, and various transition-metal-catalyzed couplings.[4][9][10][11]

-

Improved Reaction Performance: In many instances, the use of CPME leads to improved reaction yields and product purity compared to traditional solvents like THF.[6] For example, in Grignard reactions, its unique solvating properties can lead to cleaner reactions and more straightforward workups.[6]

Data Presentation: Comparative Analysis of Solvent Properties

To facilitate informed solvent selection, the following tables summarize the key physicochemical and safety properties of CPME in comparison to other commonly used laboratory solvents.

Table 1: Physicochemical Properties of Selected Solvents

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Methyl tert-Butyl Ether (MTBE) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane | Toluene | n-Hexane |

| CAS Number | 5614-37-9 | 109-99-9 | 60-29-7 | 1634-04-4 | 96-47-9 | 123-91-1 | 108-88-3 | 110-54-3 |

| Molecular Formula | C₆H₁₂O | C₄H₈O | C₄H₁₀O | C₅H₁₂O | C₅H₁₀O | C₄H₈O₂ | C₇H₈ | C₆H₁₄ |

| Molecular Weight ( g/mol ) | 100.16[1] | 72.11 | 74.12[12] | 88.15[13] | 86.13 | 88.11[14] | 92.14[15] | 86.18[11] |

| Boiling Point (°C) | 106[1][16] | 66 | 34.6[12] | 55.3[17] | 78-80[18] | 101.32[14] | 110.6[15] | 68.7[11] |

| Melting Point (°C) | -140[1][16] | -108.4 | -116.3[12] | -108.6[17] | -136 | 11.80[14] | -95[15] | -95.3[11] |

| Density (g/mL at 20°C) | 0.86[1] | 0.889 | 0.710[12] | 0.74[13] | 0.854 | 1.0336[14] | 0.867[15] | 0.6594[11] |

| Solubility in Water ( g/100g ) | 1.1 (at 23°C)[1] | Miscible | 6.5 | 4.8 | 14 | Miscible[19] | 0.05 | 0.0014 |

| Water in Solvent ( g/100g ) | 0.3 (at 23°C)[2] | Miscible | 1.2 | 1.4 | 4.4 | Miscible | 0.03 | 0.01 |

| Vapor Pressure (hPa at 20°C) | ~43 | 190 | 587[12] | 279[13] | ~160 | 38 | 29[15] | 160 |

| Heat of Vaporization (kJ/mol) | 35.1 | 32.1 | 27.1 | 30.1 | 33.5 | 38.8 | 38.1 | 28.86 |

Table 2: Safety and Environmental Data of Selected Solvents

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Methyl tert-Butyl Ether (MTBE) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane | Toluene | n-Hexane |

| Flash Point (°C) | -1[2] | -14.5 | -40[12] | -28[17] | -11 | 12[20] | 4[15] | -22[11] |

| Autoignition Temp. (°C) | 180[20] | 321 | 180[12] | 435[13] | 270 | 180 | 480[15] | 225 |

| Explosive Limits (vol%) | 1.1 - 9.9 | 1.8 - 11.8 | 1.7 - 36[12] | 1.6 - 8.4[17] | 1.5 - 8.9 | 2.0 - 22.0[14] | 1.1 - 7.1[15] | 1.1 - 7.5[11] |

| Hazard Statements | H225, H302, H315, H319[21] | H225, H302, H319, H335, H351, EUH019[4] | H224, H302, H336, EUH019, EUH066[12] | H225, H315[17] | H225, H302, H315, H318, EUH019[2] | H225, H319, H335, H351, EUH019, EUH066[21] | H225, H304, H315, H336, H361d, H373[22] | H225, H304, H315, H336, H361f, H373, H411[9] |

| Peroxide Formation | Very Low[7] | High[4] | High[12][23] | Low | High | High[19][20] | - | - |

Experimental Protocols

This section provides detailed methodologies for key chemical transformations using CPME as a solvent.

Grignard Reaction: Synthesis of 1-(3-methoxyphenyl)-1-phenylmethanol

This protocol is adapted from a systematic study of Grignard reactions in CPME.[12]

Materials:

-

Magnesium turnings, well-ground (729 mg, 30.0 mmol)

-

Cyclopentyl Methyl Ether (CPME), anhydrous

-

Diisobutylaluminum hydride (DIBALH), 1.0 M solution in n-hexane (150 µL, 150 µmol)

-

3-Bromoanisole (3.74 g, 20.0 mmol)

-

Benzaldehyde (1.0 equiv relative to the formed Grignard reagent)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel), dried thoroughly

Procedure:

-

Apparatus Setup: Assemble a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum or a stream of inert gas and then flush with argon or nitrogen.

-

Magnesium Activation: Place the well-ground magnesium turnings into the flask. Add 3 mL of anhydrous CPME and the DIBALH solution. Stir the suspension at room temperature for 30 minutes.

-

Grignard Reagent Formation: Heat the suspension to 60°C. Prepare a solution of 3-bromoanisole in 13 mL of anhydrous CPME. Add this solution dropwise via the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux. The initiation of the reaction is typically indicated by a color change and an increase in temperature. After the addition is complete, continue stirring at 60°C for a total of 3 hours.

-

Reaction with Electrophile: Cool the Grignard reagent solution to room temperature. In a separate flask, prepare a solution of benzaldehyde in anhydrous CPME (approximately 2 mL). Add the Grignard reagent solution (1.2 equivalents) to the benzaldehyde solution dropwise with stirring. Stir the reaction mixture at room temperature for 30 minutes.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with CPME. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Extraction: Comparative Oil Extraction from Fenugreek Seeds

This protocol is based on a study comparing the extraction efficiency of CPME and hexane.[24]

Materials:

-

Fenugreek seeds, finely ground

-

Cyclopentyl Methyl Ether (CPME)

-

n-Hexane

-

Soxhlet extraction apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Place a known quantity (e.g., 20 g) of finely ground fenugreek seed powder into a cellulose thimble.

-

Soxhlet Extraction: Place the thimble into the main chamber of the Soxhlet extractor. Fill the distillation flask with 250 mL of the chosen solvent (CPME or n-hexane).

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample. The solvent will fill the thimble and, once it reaches the top of the siphon arm, will be siphoned back into the distillation flask, carrying the extracted oil. Allow the extraction to proceed for a set period (e.g., 6 hours).

-

Solvent Recovery: After the extraction is complete, cool the apparatus and remove the thimble. Distill the solvent from the extraction flask using a rotary evaporator to concentrate the extracted oil.

-

Yield Calculation: Dry the flask containing the oil in a vacuum oven until a constant weight is achieved. The yield of the extracted oil is calculated as the mass of the oil divided by the initial mass of the seed powder, multiplied by 100.

Comparative Results: In a study, CPME demonstrated a significantly higher oil yield (7.23%) compared to hexane (4.25%).[24]

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

CPME has been shown to be an effective solvent for Suzuki-Miyaura cross-coupling reactions.[6][19] The following is a general protocol.

Materials:

-

Aryl halide (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Cyclopentyl Methyl Ether (CPME), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware, dried thoroughly

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (repeat three times). Add anhydrous CPME via syringe. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or CPME). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of CPME.

Caption: A workflow diagram for solvent selection, highlighting the evaluation of CPME.

Caption: A comparison of key properties between CPME and THF.

Caption: A generalized experimental workflow demonstrating the advantages of CPME in work-up and recovery.

Conclusion

Cyclopentyl Methyl Ether stands out as a superior green solvent alternative that does not compromise on performance. Its robust safety profile, broad applicability, and process advantages make it an invaluable tool for modern organic synthesis and pharmaceutical development. By replacing hazardous traditional solvents with CPME, researchers and chemical engineers can not only enhance the safety and sustainability of their operations but also potentially improve reaction outcomes and streamline purification processes. The data and protocols provided in this guide serve as a comprehensive resource for the successful implementation of CPME in a variety of chemical applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. novamolecular.com [novamolecular.com]

- 4. Mobile [my.chemius.net]

- 5. amp.generalair.com [amp.generalair.com]

- 6. media.laballey.com [media.laballey.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. redox.com [redox.com]

- 11. Hexane Solvent Properties [macro.lsu.edu]

- 12. rcilabscan.com [rcilabscan.com]

- 13. seco.us [seco.us]

- 14. 1 [macro.lsu.edu]

- 15. fishersci.com [fishersci.com]

- 16. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]

- 17. vitol.com [vitol.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. carlroth.com [carlroth.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. carlroth.com [carlroth.com]

Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to a Greener Solvent

Introduction

In the ongoing pursuit of sustainable practices within the chemical and pharmaceutical industries, the choice of solvent plays a pivotal role. Traditional ether solvents, while effective, often present significant drawbacks, including high volatility, peroxide formation, and challenging recovery from aqueous media. Cyclopentyl methyl ether (CPME) has emerged as a compelling alternative, offering a unique combination of desirable properties that address these limitations. Developed by Zeon Corporation, CPME has gained considerable traction as a greener, safer, and more efficient process solvent.[1][2] This technical guide provides an in-depth exploration of the discovery, development, properties, and applications of CPME, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

CPME distinguishes itself from other common ether solvents through a favorable balance of physical and chemical characteristics. Its higher boiling point, low melting point, and hydrophobicity are particularly noteworthy.[3][4][5] These properties contribute to easier handling, reduced emissions, and simplified workup procedures. A summary of key physicochemical data is presented below for comparative analysis.

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Diethyl Ether (Et2O) | 1,4-Dioxane | Methyl tert-Butyl Ether (MTBE) |

| Boiling Point (°C) | 106[4][5] | 66 | 80.2 | 34.6 | 101 | 55 |

| Melting Point (°C) | < -140[3][5] | -108.5 | -136 | -116.3 | 11.8 | -109 |

| Density (g/mL at 20°C) | 0.86[3][5] | 0.89 | 0.85 | 0.71 | 1.03 | 0.74 |

| Solubility in Water ( g/100g at 23°C) | 1.1[1][3][5] | Miscible | 14 | 6.9 | Miscible | 4.8 |

| Water in Solvent ( g/100g at 23°C) | 0.3[1][4] | Miscible | 4.4 | 1.3 | Miscible | 1.5 |

| Flash Point (°C) | -1[4] | -14.5 | -11 | -45 | 12 | -28 |

| Autoignition Temperature (°C) | 180[5] | 321 | 270 | 160 | 180 | 460 |

| Explosion Limits (vol% in air) | 1.1 - 9.9[5] | 1.8 - 11.8 | 1.5 - 8.9 | 1.9 - 36 | 2.0 - 22 | 1.6 - 8.4 |

| Heat of Vaporization (kcal/kg) | 69.2[5] | 98.1 | 87.8 | 86.1 | 90.3 | 74.3 |

| Azeotrope with Water (% w/w) | 83.7% CPME, 16.3% H2O[4][6] | None | 89.4% 2-MeTHF, 10.6% H2O | None | None | 96.5% MTBE, 3.5% H2O |

| Azeotrope Boiling Point (°C) | 83[1][4] | N/A | 71 | N/A | N/A | 52 |

Key Advantages of CPME

The unique properties of CPME translate into several practical advantages in a laboratory and industrial setting.

Discovery and Development

CPME was developed by Zeon Corporation, utilizing their expertise in C5 chemistry.[1][2] The primary industrial synthesis of CPME is an atom-economical addition of methanol to cyclopentene, a process that minimizes waste generation.[6] An alternative, though less practical, route involves the methylation of cyclopentanol.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and implementation of CPME in a research setting.

Protocol 1: Synthesis of Cyclopentyl Methyl Ether

This protocol is based on the industrial synthesis method involving the acid-catalyzed addition of methanol to cyclopentene.

Materials:

-

Cyclopentene

-

Methanol

-

Strongly-acidic cation exchange resin (e.g., Amberlyst-15)

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Fixed-bed reactor or round-bottom flask with a reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Catalyst Preparation: If using a fixed-bed reactor, pack the column with the strongly-acidic cation exchange resin. For a batch reaction, add the resin (5-10 mol% relative to cyclopentene) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Reactant Charging: In a separate flask, prepare a mixture of cyclopentene and methanol. A molar ratio of 1:1.5 to 1:2 (cyclopentene:methanol) is typically used.

-

Reaction:

-

Fixed-Bed Reactor: Heat the cyclopentene-methanol mixture and pass it through the heated catalyst bed. The reaction temperature is typically maintained between 75-90°C, with a system pressure of 0.01-0.10 MPa.[7] The liquid hourly space velocity should be controlled between 0.5 and 4.0 hr⁻¹.[7]

-

Batch Reaction: Add the cyclopentene-methanol mixture to the flask containing the catalyst. Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by GC-MS.

-

-

Workup:

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter to remove the catalyst.

-

Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Purify the crude CPME by fractional distillation. Collect the fraction boiling at 106°C.

Protocol 2: Peroxide Formation Test

This protocol provides a qualitative and semi-quantitative method for assessing peroxide levels in CPME compared to other ether solvents.

Materials:

-

Cyclopentyl Methyl Ether (CPME)

-

Tetrahydrofuran (THF)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Diethyl ether (Et2O)

-

Peroxide test strips (e.g., Quantofix®)

-

Potassium iodide (KI)

-

Glacial acetic acid

Equipment:

-

Glass vials with screw caps

-

Pipettes

Procedure (Semi-Quantitative using Test Strips):

-

Place 1-2 mL of each solvent into separate, labeled glass vials.

-

Dip a fresh peroxide test strip into each solvent for 1-2 seconds.

-

Remove the strip and allow the color to develop according to the manufacturer's instructions.

-

Compare the color of the test strip to the color chart provided to determine the approximate peroxide concentration in ppm.

-

Repeat the test at regular intervals (e.g., weekly) for solvents stored under ambient light and air to monitor peroxide formation over time.

Procedure (Qualitative using Potassium Iodide):

-

To 1 mL of the solvent to be tested, add 1 mL of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.

-

Shake the mixture and observe any color change.

-

The absence of color indicates a negligible peroxide concentration. A pale yellow color suggests a low concentration, while a yellow to brown color indicates a hazardous level of peroxides.

Protocol 3: Stability Under Acidic and Basic Conditions

This protocol outlines a method to evaluate the stability of CPME in the presence of strong acid and base.

Materials:

-

Cyclopentyl Methyl Ether (CPME)

-

Concentrated sulfuric acid (H₂SO₄)

-

18% Hydrochloric acid (HCl)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent for titration (e.g., THF)

-

Indicator for titration (e.g., 1,10-phenanthroline)

-

GC-MS instrument

Equipment:

-

Sealed reaction vials

-

Heating block or oil bath

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure (Acid Stability):

-

Homogeneous Conditions: To a vial containing CPME, add a catalytic amount of a strong acid (e.g., 0.1 M camphorsulfonic acid). Heat the mixture at reflux for 8 hours.[8]

-

Heterogeneous Conditions: In a sealed vial, mix CPME with 18% aqueous HCl. Heat the mixture at 100°C for 8 hours with vigorous stirring.[8]

-

Analysis: After cooling, analyze the CPME layer by GC-MS to identify and quantify any degradation products (e.g., cyclopentene, methanol).

Procedure (Base Stability):

-

To a vial containing anhydrous CPME under an inert atmosphere, add a known concentration of n-butyllithium.

-

Maintain the solution at a specific temperature (e.g., 40°C).

-

At regular time intervals, withdraw an aliquot of the solution and quench it with a suitable reagent.

-

Determine the concentration of the remaining n-BuLi by titration.

-

Calculate the half-life of n-BuLi in CPME at that temperature.

Protocol 4: Azeotropic Dehydration

This protocol demonstrates the use of CPME for the removal of water from a reaction mixture.

Materials:

-

A reaction mixture containing water

-

Cyclopentyl Methyl Ether (CPME)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

Set up the reaction flask with the Dean-Stark apparatus and reflux condenser.

-

Charge the flask with the reaction mixture and a sufficient volume of CPME to ensure the Dean-Stark trap can be filled.

-

Heat the mixture to reflux. The CPME-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

The azeotrope will separate into two layers in the trap, with the denser water layer at the bottom.

-

Continuously remove the water from the bottom of the trap.

-

Continue the process until no more water collects in the trap, indicating that the reaction mixture is dry.

Applications in Organic Synthesis

CPME has proven to be a versatile solvent for a wide range of organic transformations, often leading to improved yields, selectivities, and simplified procedures.

Protocol 5: Grignard Reaction

This protocol provides a general procedure for performing a Grignard reaction using CPME as the solvent.

Materials:

-

Magnesium turnings

-

Organic halide (e.g., aryl bromide)

-

Diisobutylaluminum hydride (DIBALH) (as an activator)

-

Electrophile (e.g., aldehyde or ketone)

-

Anhydrous Cyclopentyl Methyl Ether (CPME)

-

Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Syringes and needles

Procedure:

-

Magnesium Activation: Place magnesium turnings (1.5 equivalents relative to the organic halide) in a dry three-neck flask under an inert atmosphere. Add a small amount of DIBALH (e.g., 0.15 mmol per 30 mmol of Mg) to the suspension of magnesium in a minimal amount of anhydrous CPME.[2] Stir for 30 minutes at room temperature.

-

Grignard Reagent Formation: Heat the suspension to approximately 60°C.[3] Dissolve the organic halide (1 equivalent) in anhydrous CPME and add it dropwise to the activated magnesium suspension via the dropping funnel. The initiation of the reaction is often indicated by a color change and an increase in temperature. Maintain the reaction at 60°C for 1-3 hours after the addition is complete.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0°C. Dissolve the electrophile (1 equivalent) in anhydrous CPME and add it dropwise to the Grignard reagent.

-

Workup: After the reaction is complete (monitor by TLC), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

-

Extraction and Purification: Extract the aqueous layer with CPME. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Protocol 6: Suzuki Coupling

This protocol outlines a general procedure for a Suzuki cross-coupling reaction in CPME.

Materials:

-

Aryl halide (or triflate)

-

Arylboronic acid (or ester)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous Cyclopentyl Methyl Ether (CPME)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating plate

-

Syringes and needles

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), and palladium catalyst/ligand.

-

Add anhydrous CPME via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring. The higher boiling point of CPME can facilitate faster reaction times.

-

Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with CPME and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Protocol 7: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination reaction in CPME.

Materials:

-

Aryl halide (or triflate)

-

Amine

-

Palladium precatalyst (e.g., G2, G3, or G4 Buchwald precatalysts)

-

Ligand (if not using a precatalyst)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous Cyclopentyl Methyl Ether (CPME)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Glovebox or Schlenk line

-

Reaction vial with a screw cap

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1 equivalent), amine (1.2-1.5 equivalents), base (1.5-2 equivalents), and palladium precatalyst to a reaction vial.

-

Add anhydrous CPME to the vial.

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate or CPME) and filter through a short plug of silica gel.

-

Purification: Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Conclusion

Cyclopentyl methyl ether represents a significant advancement in the field of green chemistry. Its advantageous physicochemical properties, including a high boiling point, low peroxide formation, hydrophobicity, and stability, make it a superior alternative to many traditional ether solvents. The successful application of CPME in a wide array of important organic reactions, coupled with its favorable safety and environmental profile, positions it as a key enabling technology for the development of more sustainable chemical processes in both academic research and industrial manufacturing. The detailed protocols provided in this guide serve as a practical resource for scientists and researchers looking to incorporate this versatile and eco-friendly solvent into their work.

References

- 1. ehs.washington.edu [ehs.washington.edu]

- 2. d-nb.info [d-nb.info]

- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 7. CN104447226A - Method for producing cyclopentyl methyl ether - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, bonding, and key physicochemical properties of cyclopentyl ether, also known as dithis compound. The information presented herein is intended to support research and development activities where this compound may be of interest.

Molecular Structure and Bonding

This compound, with the IUPAC name cyclopentyloxycyclopentane, is a symmetrical ether consisting of two cyclopentyl rings linked by an oxygen atom.[1] Its molecular formula is C₁₀H₁₈O.[1]

Table 1: Structural and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | cyclopentyloxycyclopentane | [1] |

| Synonyms | Dithis compound | [1] |

| CAS Number | 10137-73-2 | [2] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | Not Available | [2] |

| Melting Point | Not Available | [2] |

| Density | Not Available | [2] |

| LogP | 2.88820 | [2] |

| Polar Surface Area | 9.23 Ų | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra for dithis compound are not widely published, its spectroscopic features can be predicted based on the general principles of ether spectroscopy.

2.1. Infrared (IR) Spectroscopy

An FTIR spectrum of dithis compound is available, though the detailed spectrum requires specialized access.[3][4] The characteristic IR absorptions for a saturated ether like dithis compound would include:

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ due to the sp³ hybridized C-H bonds in the cyclopentyl rings.

-

C-O stretching: A strong, characteristic absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, corresponding to the C-O single bond stretch.[5][6]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of dithis compound is predicted to show signals corresponding to the protons on the cyclopentyl rings. The proton on the carbon directly attached to the oxygen atom (the α-proton) would be the most deshielded and appear furthest downfield.

-

α-protons (CH-O): Expected to appear in the range of 3.4-4.5 ppm.[6][7]

-

β and γ-protons (CH₂): The other protons on the cyclopentyl rings would appear further upfield, likely in the range of 1.5-1.8 ppm.

Due to the symmetry of the molecule, a simplified spectrum is expected. The α-proton would likely appear as a multiplet due to coupling with the neighboring β-protons. The β and γ-protons would also likely appear as complex multiplets.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of dithis compound is predicted to show three distinct signals corresponding to the three types of carbon atoms in the symmetrical cyclopentyl rings.

-

α-carbon (C-O): The carbon atom directly bonded to the oxygen is the most deshielded and is expected to appear in the 50-80 ppm range.[6][7]

-

β and γ-carbons (CH₂): The other two types of carbon atoms in the cyclopentyl rings would appear at higher fields (further upfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C1' | α-carbon | 3.4 - 4.5 (multiplet) | 50 - 80 |

| C2, C5, C2', C5' | β-carbons | 1.5 - 1.8 (multiplet) | 20 - 40 |

| C3, C4, C3', C4' | γ-carbons | 1.5 - 1.8 (multiplet) | 20 - 40 |

Experimental Protocols

3.1. Synthesis of this compound

Two primary methods are generally applicable for the synthesis of symmetrical ethers like dithis compound: the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

3.1.1. Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary or secondary alkyl halide in an Sₙ2 reaction.[8][9][10] For the synthesis of dithis compound, this would involve the reaction of sodium cyclopentoxide with cyclopentyl bromide.

General Protocol:

-

Preparation of Sodium Cyclopentoxide: Cyclopentanol is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like THF to form sodium cyclopentoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Ether Formation: Cyclopentyl bromide is added to the solution of sodium cyclopentoxide. The reaction mixture is heated to reflux to drive the Sₙ2 reaction to completion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added to quench any unreacted NaH and dissolve the sodium bromide byproduct. The aqueous and organic layers are separated. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude dithis compound can then be purified by distillation.

3.1.2. Acid-Catalyzed Dehydration of Cyclopentanol

The acid-catalyzed dehydration of primary or secondary alcohols can produce symmetrical ethers.[11][12] This method involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. The reaction conditions, particularly the temperature, are critical to favor ether formation over alkene formation. For ether synthesis, lower temperatures and an excess of the alcohol are generally used.[11][12]

General Protocol:

-